2-Propylcyclopentanone

Description

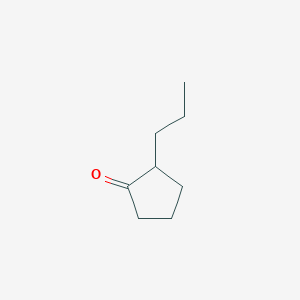

Structure

3D Structure

Properties

IUPAC Name |

2-propylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUCFFRQJFQQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333782 | |

| Record name | 2-propylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-70-0 | |

| Record name | 2-propylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propylcyclopentanone and Its Derivatives

Established Synthetic Pathways and Optimizations

Traditional methods for synthesizing 2-propylcyclopentanone have been refined over time to improve yields and reduce by-products. These pathways primarily involve the derivatization of the cyclopentanone (B42830) core, catalytic hydrogenation of unsaturated precursors, and ring-forming cyclization reactions.

Alkylation Strategies for Cyclopentanone Core Derivatization

Direct alkylation of the cyclopentanone ring is a primary strategy for introducing the propyl substituent at the α-position. This can be achieved through several methods, each with distinct advantages and limitations.

One common approach involves the nucleophilic substitution reaction between a cyclopentanone enolate and a propyl halide. The enolate is typically generated in situ using a strong base, such as sodium hydride or sodium amide, in an aprotic solvent. google.com However, this method can be complicated by issues of polyalkylation and the formation of numerous by-products, which can make purification of the desired this compound challenging. google.com

To circumvent the challenges of direct enolate alkylation, alternative strategies have been developed. One such method is the reductive alkylation of cyclopentanone with an aldehyde. For instance, reacting cyclopentanone with an aldehyde in the presence of hydrogen gas and a bifunctional catalyst containing a noble metal (like palladium) on an oxide support (like γ-aluminum oxide) can produce the 2-alkylated cyclopentanone in high yield and selectivity. google.com Another approach involves the reaction of cyclopentanone with 1-alkenes in the presence of a metal oxide catalyst. google.com The use of silyl (B83357) enol ethers derived from cyclopentanone also represents a viable, though more complex, pathway for α-alkylation. orgsyn.org

| Alkylation Method | Reagents | Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Direct Enolate Alkylation | Cyclopentanone, Propyl Halide | Sodium Hydride, Sodium Amide | Direct but can lead to polyalkylation and by-products. | google.com |

| Reductive Alkylation | Cyclopentanone, n-Hexanal (by analogy) | 0.5% Palladium on γ-Al₂O₃, H₂ | High selectivity (82% for 2-hexylcyclopentanone). | google.com |

| Alkene Addition | Cyclopentanone, 1-Octene (by analogy) | Manganese(IV) oxide | Yields ranging from 64-77%. | google.com |

Catalytic Hydrogenation Routes to Saturated Cyclopentanones

Catalytic hydrogenation is a crucial method for synthesizing this compound from its unsaturated precursors, such as 2-propylidene-cyclopentanone or 2-propyl-cyclopent-2-enone. This reaction involves the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst. libretexts.org

A prominent industrial process involves a one-pot reaction where cyclopentanone is first condensed with an aldehyde (e.g., n-hexanal for a 2-hexyl derivative) and the resulting α,β-unsaturated ketone is subsequently hydrogenated in the same vessel. google.com This process is typically carried out in an autoclave under hydrogen pressure using a catalyst that facilitates both the condensation and hydrogenation steps, such as palladium on an alumina (B75360) support. google.com The hydrogenation of the C=C bond is generally favored over the reduction of the ketone's carbonyl group. libretexts.orgillinois.edu

The choice of catalyst is critical for the efficiency of the hydrogenation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of cyclopentenone systems. google.com Other noble metals from Group VIII of the periodic table, such as platinum or rhodium, can also be employed. google.comillinois.edu

| Unsaturated Precursor | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Alkylidenecyclopentanone (from aldehyde condensation) | Palladium on γ-aluminum oxide | 140°C, 70 bar H₂ | 2-Alkyl-cyclopentanone | google.com |

| (S)-4-n-propyl-cyclopent-2-enone | 10% Pd/C | 55 psi H₂, EtOAc | (S)-3-n-propyl-cyclopentanone | google.com |

| 3-Propylcyclopentene-1-one | Palladium catalyst | Mild conditions | 3-Propylcyclopentanone |

Cyclization Approaches (e.g., Decarboxylation of Adipic Acid Derivatives)

Ring-forming, or cyclization, reactions provide an alternative route to the cyclopentanone skeleton. A classic industrial method involves the decarboxylation of adipic acid derivatives, which are six-carbon dicarboxylic acids, in the presence of a metal catalyst to form the five-membered cyclopentanone ring.

More contemporary methods utilize domino reactions to construct complex cyclopentanone structures in a single step. For example, a copper-catalyzed double conjugate addition and cyclization reaction between itaconate esters and diethyl zinc has been shown to produce highly functionalized 2,4-disubstituted propylcyclopentanone derivatives. mdpi.com This domino reaction proceeds with high yield (e.g., 85% for one derivative) and creates multiple functional groups on the cyclopentanone ring, making the products valuable intermediates for further synthesis. mdpi.com This particular reaction yields a mixture of diastereomers, highlighting the stereochemical considerations inherent in such complex transformations. mdpi.com

Asymmetric Synthesis and Stereocontrol

The development of methods to control the stereochemistry of this compound is a significant area of research, enabling the synthesis of specific enantiomers or diastereomers.

Enantioselective Catalysis in this compound Formation

Asymmetric catalysis offers a powerful tool for producing enantiomerically enriched this compound. This is typically achieved by hydrogenating an achiral unsaturated precursor using a chiral catalyst.

One documented synthesis utilizes a chiral ruthenium catalyst, specifically Ru₂(Cl)₄((+)-BINAP)₂(NEt₃), for the asymmetric hydrogenation of 2-propylidene-cyclopentanone. prepchem.com The use of the chiral BINAP ligand induces enantioselectivity in the hydrogen addition, leading to the formation of one enantiomer of this compound in preference to the other. This method is a direct and efficient route to access chiral 2-substituted cyclopentanones.

Diastereoselective Approaches to this compound Scaffolds

When synthesizing derivatives of this compound with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective approaches often rely on the inherent facial bias of a substrate or the directing influence of existing chiral centers or catalysts.

The copper-catalyzed domino reaction of dimethyl itaconate with diethyl zinc provides a clear example of diastereoselectivity in the formation of a complex propylcyclopentanone scaffold. mdpi.com This reaction yields both cis- and trans- diastereomers of 2,4-bis(methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-4-propylcyclopentanone. The diastereomeric ratio can be determined by gas chromatography, and the individual diastereomers can often be separated by column chromatography. mdpi.com This highlights a synthetic route where diastereomeric products are formed and can be isolated for stereochemically defined applications.

| Reaction | Product | Diastereomeric Ratio (cis:trans) | Key Finding | Reference |

|---|---|---|---|---|

| Domino reaction of dimethyl itaconate and diethyl zinc | 2,4-bis(methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-4-propylcyclopentanone | Not specified, but separable | Formation of distinct and separable cis and trans diastereomers. | mdpi.com |

Tandem and Domino Reactions in this compound Synthesis

Tandem reactions, also known as domino or cascade reactions, represent a highly efficient strategy in organic synthesis. wikipedia.org These processes involve a sequence of two or more bond-forming reactions that occur consecutively in a single reaction vessel without the need to isolate intermediates, alter reaction conditions, or add new reagents after the initial step. wikipedia.orgnumberanalytics.com The key principle is that the chemical functionality required for a subsequent reaction is generated in the preceding step. wikipedia.org This approach offers significant advantages, including increased atom economy, reduced solvent waste, and decreased time and labor compared to conventional multi-step syntheses. wikipedia.orgnumberanalytics.com By streamlining synthetic pathways, domino reactions enable the construction of complex molecular architectures from simpler precursors in a more efficient and environmentally friendly manner. numberanalytics.com

A notable application of domino reactions in the synthesis of cyclopentanone frameworks involves the copper-catalyzed dimerization and cyclization of specific unsaturated esters. While not producing this compound directly, this methodology provides a powerful route to highly functionalized cyclopentanone derivatives.

Research has demonstrated that copper-diphosphorous complexes can effectively catalyze a domino reaction involving itaconates. mdpi.com This sequence consists of a conjugate addition-dimerization/cyclization process. mdpi.com In this reaction, an organometallic reagent, such as diethyl zinc, initiates a conjugate addition to an itaconate molecule. The resulting enolate then acts as a nucleophile, attacking a second itaconate molecule in another conjugate addition (dimerization). This is followed by an intramolecular Dieckmann-type cyclization to form the five-membered cyclopentanone ring.

The outcome of this one-pot reaction is the formation of polysubstituted cyclopentanones, specifically 2,4-bis(alkoxycarbonyl)-2-(2-alkoxy-2-oxoethyl)-4-alkylcyclopentanones, in moderate to high yields. mdpi.com A significant aspect of this methodology is that the diastereoselectivity of the reaction can be influenced by the choice of the copper catalyst, allowing for control over the stereochemical configuration of the final product. mdpi.com This method is particularly attractive due to the low cost of copper catalysts and the concise and efficient manner in which complex cyclopentanone structures can be assembled. mdpi.com

Detailed findings from the copper-catalyzed domino reaction of itaconates are presented below:

Table 1: Copper-Catalyzed Dimerization/Cyclization of Itaconates

| Substrate | Catalyst | Reagent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| Dimethyl Itaconate | Cu(OTf)₂ / (S)-BINAP | Et₂Zn | cis- and trans-2,4-Bis(methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-4-ethylcyclopentanone | 78 | 58:42 |

| Diethyl Itaconate | Cu(OTf)₂ / (S)-BINAP | Et₂Zn | cis- and trans-2,4-Bis(ethoxycarbonyl)-2-(2-ethoxy-2-oxoethyl)-4-ethylcyclopentanone | 85 | 60:40 |

| Dimethyl Itaconate | Cu(OTf)₂ / (R,R)-DIOP | Et₂Zn | cis- and trans-2,4-Bis(methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-4-ethylcyclopentanone | 82 | 45:55 |

Data sourced from a study on copper-catalyzed domino reactions of itaconates. mdpi.com

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,4-bis(alkoxycarbonyl)-2-(2-alkoxy-2-oxoethyl)-4-alkylcyclopentanones |

| This compound |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) |

| Diethyl Itaconate |

| Diethyl zinc (Et₂Zn) |

| Dimethyl Itaconate |

| cis-2,4-Bis(ethoxycarbonyl)-2-(2-ethoxy-2-oxoethyl)-4-ethylcyclopentanone |

| cis-2,4-Bis(methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-4-ethylcyclopentanone |

| trans-2,4-Bis(ethoxycarbonyl)-2-(2-ethoxy-2-oxoethyl)-4-ethylcyclopentanone |

Mechanistic Studies of 2 Propylcyclopentanone Reactivity

Fundamental Reaction Classes

2-Propylcyclopentanone, a cyclic ketone, exhibits reactivity characteristic of its functional groups, primarily the carbonyl group and the adjacent α-carbons. Its reactions can be broadly categorized into oxidation, reduction, and α-functionalization. These transformations are fundamental to its application as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances. lookchem.com

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation of this compound)

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. A significant oxidation reaction for cyclic ketones like this compound is the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid or peroxide as the oxidant. wikipedia.orgyoutube.com

The mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the adjacent carbon groups to the oxygen of the peroxide group in a concerted step, which is considered the rate-determining step. wikipedia.org Finally, deprotonation yields the lactone. wikipedia.org

In the case of this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl (like the cyclopentyl ring carbon) > primary alkyl (like the propyl group) > methyl. organic-chemistry.org Therefore, the cyclopentyl carbon is expected to migrate, leading to the formation of a six-membered lactone.

Table 1: Products of Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidant | Major Product |

| This compound | Peroxyacid (e.g., m-CPBA) | 6-Propyl-oxepan-2-one |

Reduction Reactions of this compound

The carbonyl group of this compound can be reduced to a secondary alcohol, 2-propylcyclopentanol. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). orgsyn.org The reaction is an addition of hydrogen across the carbonyl double bond. libretexts.org The synthesis of this compound itself can be achieved via the hydrogenation of 2-propylcyclopentenone using a palladium on carbon catalyst.

Hydride Reduction: Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones. LiAlH₄ is a more powerful reducing agent than NaBH₄. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 2: Common Reducing Agents and Products for this compound

| Reducing Agent | Product |

| H₂/Pd/C | 2-Propylcyclopentanol |

| NaBH₄ | 2-Propylcyclopentanol |

| LiAlH₄ | 2-Propylcyclopentanol |

Enzymatic reductions of this compound have also been studied. Research has shown that certain enzymes, such as aromatic aldehyde-ketone reductase, can effectively reduce this compound. jst.go.jp

α-Functionalization Reactions (e.g., Halogenation, Electrophilic Substitution)

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are reactive due to the acidity of the α-hydrogens. msu.edu This allows for a variety of functionalization reactions at this position through the formation of an enol or enolate intermediate. libretexts.orgwikipedia.org

Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-position with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). wikipedia.org The reaction proceeds through an enol or enolate intermediate which, being electron-rich, acts as a nucleophile and attacks the halogen. wikipedia.org

Alkylation: The α-position can also be alkylated by forming an enolate ion with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide in an Sₙ2 reaction. lumenlearning.comlibretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. lumenlearning.com

Electrophilic Substitution: The enol or enolate of this compound can react with various other electrophiles besides halogens and alkyl halides. These reactions are fundamental in organic synthesis for building more complex molecular architectures. msu.edu

Photochemical and Thermal Rearrangements

Norrish Type II Cleavage Mechanisms in this compound

The Norrish Type II reaction is a significant photochemical process for ketones and aldehydes that possess a γ-hydrogen atom. numberanalytics.comwikipedia.org This reaction is initiated by the absorption of light, which excites the carbonyl group to a higher energy state. numberanalytics.com

The mechanism involves an intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. numberanalytics.comwikipedia.org This biradical can then undergo one of two main pathways:

Cleavage (β-scission): The bond between the α- and β-carbons breaks, resulting in the formation of an enol and an alkene. wikipedia.org The enol quickly tautomerizes to the corresponding carbonyl compound.

Cyclization: Intramolecular recombination of the radicals can occur, forming a cyclobutanol (B46151) derivative. youtube.com

Studies on the photolysis of 2-n-propylcyclopentanone have shown that it undergoes Norrish Type II cleavage. ibm.com Upon irradiation, it yields products such as cyclopentanone (B42830) and propylene, which is consistent with the cleavage pathway of the 1,4-biradical intermediate. The formation of trans-4-octenal was also observed, indicating other rearrangement pathways may be occurring. ibm.com

Intramolecular Cyclization and Condensation Reactions

While this compound itself is a cyclic compound, it can be synthesized through intramolecular cyclization reactions. A common method for the formation of five-membered rings is the intramolecular aldol (B89426) condensation of a dicarbonyl compound. For instance, a 1,4-dicarbonyl precursor could theoretically undergo an intramolecular aldol reaction to form a cyclopentenone, which could then be hydrogenated to this compound.

Furthermore, derivatives of this compound can undergo intramolecular reactions. For example, the synthesis of certain indolizidines has been achieved starting from 2-(3'-azidopropyl)cyclopentanone, which undergoes an intramolecular Schmidt reaction. researchgate.net Additionally, domino reactions involving itaconate esters can lead to the formation of multi-ester-substituted cyclopentanones, highlighting the utility of cyclization reactions in building complex cyclopentanone structures. mdpi.com

Nucleophilic Addition Reactions of the Carbonyl Group in this compound

The carbonyl group in this compound is a key site for chemical reactivity, undergoing nucleophilic addition reactions characteristic of ketones. In these reactions, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. vedantu.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. The presence of the propyl group at the α-position can introduce some steric hindrance, potentially affecting the rate and outcome of nucleophilic attack compared to unsubstituted cyclopentanone.

Common nucleophilic addition reactions for ketones like this compound include:

Reduction to Alcohols: this compound can be reduced to 2-propylcyclopentanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add to the carbonyl group of this compound to form tertiary alcohols. The reaction proceeds via the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon, forming a new carbon-carbon bond.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. vedantu.com

Acetal and Ketal Formation: In the presence of an acid catalyst, this compound can react with alcohols to form ketals. This reaction is reversible and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

The general mechanism for nucleophilic addition to this compound can be summarized as follows:

Nucleophilic Attack: The nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O double bond and pushing the electrons onto the oxygen atom.

Formation of a Tetrahedral Intermediate: This results in a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the intermediate is then protonated by a protic solvent or during an acidic workup to yield the final alcohol or substituted alcohol product.

| Nucleophile | Reagent(s) | Product Type |

| Hydride ion (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Organometallic (e.g., CH₃⁻) | CH₃MgBr, CH₃Li | Tertiary Alcohol |

| Cyanide ion (CN⁻) | HCN, KCN | Cyanohydrin |

| Alcohol (R'OH) | R'OH, H⁺ catalyst | Ketal |

Stereochemistry and Chiral Recognition in 2 Propylcyclopentanone Systems

Strategies for Enantiomeric Excess Control in 2-Propylcyclopentanone Synthesis

The selective synthesis of one enantiomer of this compound is a key focus in the field of asymmetric synthesis. Achieving a high enantiomeric excess (ee), which quantifies the predominance of one enantiomer over the other, is essential for applications where stereoisomeric purity is critical. A variety of strategies have been developed to achieve this, principally through the use of chiral auxiliaries, asymmetric catalysis, and the employment of chiral starting materials.

A frequently utilized method is the asymmetric alkylation of a cyclopentanone (B42830) precursor. This can be accomplished by first reacting cyclopentanone with a chiral amine to form a chiral imine or enamine. This chiral intermediate then directs the incoming propyl group to one face of the molecule over the other, leading to the preferential formation of one enantiomer. The final step involves the removal of the chiral auxiliary through hydrolysis to yield the enantioenriched this compound.

Asymmetric hydrogenation and asymmetric conjugate addition reactions to a suitable precursor molecule, such as 2-propyl-2-cyclopenten-1-one, also provide effective routes. In these reactions, chiral catalysts, typically composed of a transition metal and a chiral ligand, are employed to control the stereochemical outcome. For example, the rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated ketones has been shown to produce (S)-2-propylcyclopentanone with an 84% enantiomeric excess. This transformation utilizes a chiral diene ligand to induce the desired stereoselectivity. Similarly, the asymmetric hydrogenation of 2-propylidenecyclopentanone (B8422926) using a chiral ruthenium catalyst can also afford this compound with a high degree of enantiomeric purity.

Table 1: Strategies for Enantiomeric Excess Control

| Method | Precursor | Chiral Source | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Conjugate Addition | 2-Cyclopentenone | Phenylboronic acid, Rh(acac)(C2H4)2, (S)-H8-BINAP | 84% ee for (S)-enantiomer |

| Asymmetric Alkylation | Cyclopentanone derivative | Chiral amine auxiliary | Varies with auxiliary and conditions |

Substrate-Induced Diastereoselection in this compound Reactions

When a molecule that already contains a chiral center, such as this compound, undergoes a reaction that introduces a new stereocenter, the original chiral center can influence the stereochemical orientation of the newly formed one. This effect is termed substrate-induced diastereoselection. The inherent chirality of the this compound substrate directs the approach of reacting molecules, resulting in the preferential formation of one diastereomer over the other.

For instance, the reduction of the carbonyl group of this compound to form 2-propylcyclopentanol can generate two diastereomers: the cis isomer, ((1R,2R)- or (1S,2S)-2-propylcyclopentanol), and the trans isomer, ((1R,2S)- or (1S,2R)-2-propylcyclopentanol). The steric hindrance presented by the propyl group at the C2 position typically obstructs the approach of the reducing agent from the same side, leading to a preference for the formation of the trans diastereomer. The extent of this diastereoselectivity can be modulated by the choice of the reducing agent and the reaction conditions.

In a similar fashion, during aldol (B89426) reactions where the enolate of this compound reacts with an aldehyde, the stereochemistry at the C2 position directs the formation of a specific diastereomeric aldol product. The facial selectivity of the enolate is governed by the orientation of the propyl group, which sterically encumbers one face of the enolate, thereby guiding the approach of the electrophile to the opposite face.

Absolute Configuration Assignment Techniques (e.g., Cram's Rule, CIPE) for this compound Derivatives

The determination of the absolute configuration of a chiral molecule, which is the precise three-dimensional arrangement of its atoms, is a cornerstone of stereochemistry. For derivatives of this compound, a combination of empirical models and spectroscopic techniques can be utilized to assign the absolute stereochemistry.

Cram's Rule and its more refined versions, such as the Felkin-Anh model, are frequently used to predict the stereochemical outcome of nucleophilic additions to the carbonyl group of chiral ketones like this compound. These models are based on the steric interactions between the substituents on the alpha-carbon (the C2 position in this instance) and the incoming nucleophile. The model predicts that the largest substituent will orient itself anti-periplanar to the trajectory of the approaching nucleophile, thereby predicting the major diastereomer that will be formed.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for the unambiguous assignment of absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum of a this compound derivative with the spectra calculated for both possible enantiomers using quantum chemical methods, the absolute configuration can be definitively established.

Chiral Analytical Methodologies (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography, Polarimetry)

To separate and quantify the individual enantiomers of this compound and its derivatives, specialized analytical techniques that can distinguish between chiral molecules are required.

Chiral Gas Chromatography (Chiral GC) is a highly effective method for the separation of volatile chiral compounds. This technique employs a capillary column containing a chiral stationary phase. As the enantiomers of this compound travel through the column, they exhibit different affinities for the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification. Modified cyclodextrins are often used as the chiral stationary phase for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is another instrumental technique for the separation of enantiomers. Similar to chiral GC, it utilizes a column packed with a chiral stationary phase. The separation is achieved based on the differential interactions between the enantiomers and the chiral stationary phase as they are carried through the column by the mobile phase. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven to be very effective for the resolution of a wide range of chiral compounds, including ketones.

Polarimetry is a traditional technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. Each enantiomer of this compound will rotate the plane of polarized light by an equal amount but in opposite directions. The direction of rotation is designated as either dextrorotatory (+) or levorotatory (-). While polarimetry can confirm the optical activity of a sample and be used to determine the enantiomeric purity if the specific rotation of the pure enantiomer is known, it does not, on its own, reveal the absolute configuration of the molecule.

Table 2: Chiral Analytical Methodologies

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase leading to different retention times. | Separation and quantification of the (R) and (S) enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase in the liquid phase. | Separation of enantiomers of this compound and its derivatives. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Determination of optical activity and enantiomeric purity (if specific rotation is known). |

Computational and Theoretical Investigations of 2 Propylcyclopentanone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties and reaction dynamics. For 2-propylcyclopentanone, DFT serves as a key tool for elucidating complex chemical processes and predicting spectroscopic signatures.

Understanding the precise mechanism of a chemical reaction requires identifying the transient structures that connect reactants to products. These high-energy structures are known as transition states, which correspond to saddle points on the potential energy surface. github.ionumberanalytics.com DFT calculations are instrumental in locating these transition states and calculating their energies, which in turn determine the activation energy and rate of a reaction. numberanalytics.com

A notable transformation involving this compound is the Norrish Type II reaction, a photochemical process that has been observed in alicyclic ketones. acs.org This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. This intermediate can then either cleave to form an alkene (propylene) and a smaller ketone (cyclopentanone) or cyclize to form a cyclobutanol (B46151) derivative. DFT can model the electronic excited states of this compound, map the reaction pathway, and determine the geometry and energy of the transition states for both the hydrogen abstraction and the subsequent steps.

Furthermore, DFT is applied to understand the synthesis of this compound itself. For instance, the Dieckmann condensation, a base-catalyzed intramolecular cyclization of adipic esters, is a common route to cyclopentanone (B42830) rings. gla.ac.uk Kinetic studies on related systems suggest the rate-determining step is the formation of the carbon-carbon bond. gla.ac.uk DFT calculations can model this cyclization, evaluating the transition state for the key bond-forming step and providing insight into how substituents like the propyl group influence the reaction's feasibility and kinetics. e3s-conferences.org Computational methods can effectively model reaction pathways, transition states, and regioselectivity in such catalytic systems.

Table 1: Key Computational Parameters for this compound

| Computed Property | Value | Source |

| Molecular Formula | C₈H₁₄O | guidechem.comnih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| XLogP3-AA | 1.9 | guidechem.comnih.gov |

| Topological Polar Surface Area | 17.1 Ų | guidechem.comnih.gov |

| Complexity | 107 | guidechem.comnih.gov |

| Rotatable Bond Count | 2 | guidechem.com |

Prediction of Spectroscopic Parameters for this compound Isomers

DFT calculations are highly effective in predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. This predictive power is particularly valuable for distinguishing between different isomers of a molecule. For this compound, which has a chiral center at the C2 position, DFT can be used to calculate the expected spectra for both the (R) and (S) enantiomers.

By comparing the computationally predicted NMR and IR spectra with experimental data, researchers can confirm the structure and stereochemistry of the synthesized compound. nih.gov This approach helps resolve ambiguities in spectral assignments and validates experimental findings. The methodology involves optimizing the molecular geometry of each isomer at a chosen level of theory and basis set, followed by calculations that compute the magnetic shielding tensors (for NMR) or vibrational frequencies.

Beyond NMR and IR, other parameters can be predicted. For example, collision cross section (CCS) values, which are related to the size and shape of an ion in the gas phase, can be calculated for different adducts of this compound. These predicted CCS values can be compared with data from ion mobility-mass spectrometry experiments.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 127.11174 | 127.3 |

| [M+Na]⁺ | 149.09368 | 134.2 |

| [M-H]⁻ | 125.09718 | 130.5 |

| [M+NH₄]⁺ | 144.13828 | 151.3 |

| [M+K]⁺ | 165.06762 | 133.1 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and flexibility of a molecule are crucial determinants of its physical properties and chemical reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies.

The five-membered cyclopentanone ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist" (or "half-chair"), where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformers can interconvert through a low-energy process called pseudorotation.

In this compound, the presence of the propyl group at the C2 position significantly influences the conformational equilibrium. The bulky propyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance (unfavorable interactions) with the adjacent hydrogen atoms and the carbonyl group. The specific preferred conformation (envelope vs. twist) and the exact degree of ring puckering would be determined by a complex balance of minimizing torsional strain and avoiding steric clashes. Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of these different conformers and the energy barriers between them.

The introduction of additional substituents onto the cyclopentanone ring further complicates the conformational landscape. For example, in a derivative like 2-butyl-3-propylcyclopentanone, the conformational preference is dictated by the steric demands of both alkyl groups. guidechem.com The molecule will adopt a conformation that minimizes the steric interactions between the butyl group, the propyl group, and the ring atoms.

Frontier Molecular Orbital Theory in this compound Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified model used to predict and explain the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals are key to understanding chemical reactions.

For this compound, the HOMO would be primarily associated with the lone pair electrons on the oxygen atom of the carbonyl group. This orbital is the site of nucleophilic character, meaning it is likely to donate electrons. The LUMO, conversely, would be centered on the carbonyl group, specifically the π* antibonding orbital between the carbon and oxygen atoms. This orbital is the site of electrophilic character, making the carbonyl carbon susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO theory can be used to rationalize many reactions of this compound. For example, in a nucleophilic addition reaction, the HOMO of the incoming nucleophile interacts with the LUMO of the cyclopentanone at the carbonyl carbon. The theory helps explain why the reaction occurs at this specific site. DFT calculations can provide precise visualizations and energy values for the HOMO and LUMO, offering a quantitative basis for the predictions of FMO theory. nih.gov

Advanced Applications of 2 Propylcyclopentanone in Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

The stereochemistry of a molecule is often crucial to its biological activity, making the synthesis of enantiomerically pure compounds a primary goal in natural product synthesis. 2-Propylcyclopentanone, when prepared in a chirally pure form, serves as a valuable building block for introducing specific stereocenters into a target molecule.

Detailed research has demonstrated the successful asymmetric hydrogenation of 2-propyl-2-cyclopenten-1-one to yield optically active (+)-2-propylcyclopentanone. epo.org This process utilizes a chiral ruthenium-phosphine complex, specifically Ru₂Cl₄((+)-BINAP)₂(NEt₃), as a catalyst to achieve high enantiomeric excess. epo.org In a typical procedure, the hydrogenation is carried out in methanol (B129727) under a hydrogen atmosphere, resulting in the desired chiral ketone with an optical purity of 84% ee. epo.org

The availability of such chiral synthons is particularly relevant to the synthesis of natural products containing a cyclopentane (B165970) ring, a common motif in many biologically active compounds. For instance, jasmonates, a class of plant hormones with a cyclopentanone (B42830) core, are important targets in natural product synthesis. google.commdpi.com The synthesis of methyl jasmonate and methyl dihydrojasmonate often proceeds through intermediates like 2-pentyl-2-cyclopentenone, highlighting the importance of 2-alkylated cyclopentenones in this area. google.com The ability to produce chiral this compound opens up pathways to novel jasmonate analogues and other complex natural products where the stereochemistry of the side chain is critical for activity. google.comnih.gov

Table 1: Asymmetric Synthesis of (+)-2-Propylcyclopentanone

| Catalyst | Substrate | Product | Optical Purity (% ee) | Yield (%) | Reference |

| Ru₂Cl₄((+)-BINAP)₂(NEt₃) | 2-Propyl-2-cyclopenten-1-one | (+)-2-Propylcyclopentanone | 84 | 97 | epo.org |

Intermediate in the Synthesis of Pharmaceutical Precursors

This compound is a key intermediate in the synthesis of various precursors for active pharmaceutical ingredients (APIs). Its ability to undergo specific chemical transformations makes it a valuable starting material for creating more complex molecular architectures.

δ-Octalactone

A significant application of this compound is its conversion to δ-octalactone through a Baeyer-Villiger oxidation. nih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester (lactone). nih.gov The process is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). δ-Octalactone is a naturally occurring aroma compound with a creamy, coconut-like scent and is also a known repellent against certain insects, such as the tsetse fly. nih.govorganic-chemistry.org

The synthesis of racemic δ-octalactone from this compound is a high-yielding transformation. organic-chemistry.org This straightforward conversion underscores the utility of this compound as a readily available precursor to valuable lactones. nih.gov

Gabapentin (B195806) Analogues

Gabapentin is an anticonvulsant and analgesic drug, and the development of its analogues is an active area of pharmaceutical research. google.comgoogle.com Patents have described stereoselective synthetic routes to gabapentin analogues that utilize substituted cyclopentanones as key intermediates. google.com These methods often involve the creation of pure stereoisomers of alkylated gabapentin derivatives, where the cyclopentane ring serves as a scaffold to control the spatial arrangement of the functional groups. google.com

One patented approach involves a Michael addition of nitromethane (B149229) to an α,β-unsaturated ester derived from a substituted cyclopentanone, followed by catalytic hydrogenation and hydrolysis to yield the final gabapentin analogue. google.com While the specific use of this compound is not always explicitly detailed, the general strategy of employing 3-alkylcyclopentanones as starting materials indicates that this compound is a viable precursor for certain classes of gabapentin analogues. google.com The synthesis of these conformationally restricted analogues is crucial for studying their binding to the α2δ subunit of calcium channels and for developing new therapeutics with improved efficacy and selectivity. wikipedia.orgmdpi.com

Development of Agrochemicals and Specialty Chemicals

The chemical reactivity of this compound also lends itself to the development of novel agrochemicals and specialty chemicals, particularly in the areas of insect repellents and fragrances.

Research into bed bug repellents has identified certain cyclic ketones as effective agents. google.com A patent has disclosed the use of (2-(2-(4-methyl-3-cyclohexen-1-yl) propyl)cyclopentanone) as a component in formulations for controlling and repelling bed bugs. google.com This suggests that the 2-alkylated cyclopentanone structure is a promising scaffold for the development of new insect control agents. The structural similarity to this compound indicates its potential as a building block in the synthesis of a new generation of insect repellents and pheromones. googleapis.comiaea.org

In the realm of specialty chemicals, this compound derivatives are valued for their olfactory properties. The fragrance industry utilizes a variety of cyclic ketones and their derivatives to create unique scents. thegoodscentscompany.comtrivenichemicals.com For example, the compound Nectaryl®, chemically known as 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is a widely used fragrance ingredient with a fruity, peach-like aroma. thegoodscentscompany.comgivaudan.com Its stability and substantivity make it a valuable component in perfumes and detergents. thegoodscentscompany.comgivaudan.com The synthesis of such complex fragrance molecules often relies on the modification of simpler cyclopentanone precursors, highlighting the importance of compounds like this compound in this industry. google.com

Table 2: Applications of this compound Derivatives in Agrochemicals and Specialty Chemicals

| Derivative Class | Application Area | Example Compound | Specific Use | Reference |

| Alkylated Cyclopentanones | Agrochemicals (Insect Repellents) | (2-(2-(4-methyl-3-cyclohexen-1-yl) propyl)cyclopentanone) | Bed bug control and repellency | google.com |

| Complex Cyclic Ketones | Specialty Chemicals (Fragrances) | Nectaryl® | Fruity, peach-like scent in perfumes and detergents | thegoodscentscompany.comgivaudan.com |

Synthesis of Complex Polycyclic Systems Incorporating Cyclopentanone Units

The cyclopentanone ring is a versatile building block for the construction of more complex polycyclic systems. Classic organic reactions, such as the Robinson annulation and the Nazarov cyclization, can be employed to build additional rings onto the this compound framework.

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.comuoc.grorganic-chemistry.org In this sequence, an α,β-unsaturated ketone (like methyl vinyl ketone) reacts with a ketone enolate (which can be formed from this compound) to generate a new cyclohexenone ring fused to the original cyclopentane ring. wikipedia.orgmasterorganicchemistry.com This method is a cornerstone in the synthesis of steroids and other polycyclic natural products. wikipedia.org

The Nazarov cyclization is another key transformation that converts divinyl ketones into cyclopentenones through a 4π-electrocyclic ring closure. organic-chemistry.orgwikipedia.orglongdom.orgorganic-chemistry.org A derivative of this compound could be elaborated into a divinyl ketone substrate, which upon treatment with a Lewis or Brønsted acid, would undergo cyclization to form a new five-membered ring. wikipedia.orglongdom.org This reaction is particularly useful for synthesizing substituted cyclopentenones, which are themselves valuable intermediates in the synthesis of prostaglandins (B1171923) and other natural products. wikipedia.org While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the fundamental principles of these reactions are broadly applicable to ketones of this type, offering a strategic approach to complex polycyclic structures.

Advanced Spectroscopic and Chromatographic Characterization in 2 Propylcyclopentanone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-propylcyclopentanone. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton is mapped, providing insights into the connectivity of the molecule. The spectrum of this compound would exhibit distinct signals corresponding to the protons of the propyl group and the cyclopentanone (B42830) ring. The integration of these signals reveals the relative number of protons in each environment.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of non-equivalent carbon atoms within the molecule. savemyexams.com For this compound, this technique is crucial for confirming the carbon skeleton. The chemical shift values in a ¹³C NMR spectrum are highly indicative of the type of carbon atom (e.g., carbonyl, alkyl). libretexts.orgyoutube.com The carbonyl carbon of the cyclopentanone ring, for instance, appears at a characteristic downfield shift, typically in the range of 205-220 ppm. libretexts.org The remaining sp³-hybridized carbons of the ring and the propyl chain would resonate at higher fields (more shielded). youtube.com

A typical strategy for assigning NMR signals involves a combination of chemical shift data, coupling patterns, and, if necessary, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton couplings. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 205 - 220 |

| CH (adjacent to propyl) | 40 - 55 |

| CH₂ (cyclopentanone ring) | 20 - 40 |

| CH₂ (propyl chain) | 15 - 40 |

| CH₃ (propyl chain) | 10 - 15 |

This table presents generalized predicted chemical shift ranges. Actual values can be influenced by the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, often to four or five decimal places. alevelchemistry.co.uk This high level of accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₄O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. alevelchemistry.co.uk The experimentally determined mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass, providing definitive validation of the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Intermediates and Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound synthesis and subsequent reactions, IR spectroscopy is invaluable for monitoring the appearance or disappearance of key functional groups. The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹. The presence of this sharp peak is a clear indicator of the ketone functional group within the cyclopentanone ring. Additionally, the spectrum will show C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹.

Chromatographic Techniques for Purity and Isomer Separation (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or byproducts that may be present after synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. niom.no Each separated component then enters the mass spectrometer, where it is fragmented and detected, providing a unique mass spectrum that acts as a molecular fingerprint. niom.no This allows for both the identification and quantification of this compound in a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. globalresearchonline.netdrawellanalytical.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. researchgate.net Separation is achieved based on the differential partitioning of the analytes between the two phases. researchgate.net By selecting the appropriate stationary phase (e.g., normal-phase or reversed-phase) and mobile phase, HPLC can be optimized to separate this compound from impurities or isomers. libretexts.org Detection is typically achieved using a UV detector, as the carbonyl group in this compound absorbs UV light. globalresearchonline.net

Environmental Chemistry and Degradation Pathways of 2 Propylcyclopentanone

Biodegradation Studies by Microorganisms and Fungi

The biodegradation of cyclic ketones is a critical pathway for their removal from the environment. Microorganisms, in particular bacteria and fungi, possess diverse enzymatic systems capable of transforming or completely mineralizing such organic compounds.

Research on analogous compounds, such as n-alkylcyclopentanes and other cyclic ketones, indicates that the primary mechanism of aerobic biodegradation involves initial oxidation of the alkyl side chain. This is often followed by β-oxidation, which shortens the side chain, and subsequent cleavage of the cyclopentanone (B42830) ring. For instance, studies on the degradation of long-chain n-alkylcyclohexanes by Alcanivorax sp. have shown that the alkyl side chain is processed by β-oxidation, leading to the formation of cyclohexanecarboxylic acid as an intermediate, which is then further transformed. nih.gov A similar pathway can be postulated for 2-propylcyclopentanone, where the propyl group would likely undergo oxidation.

The soil bacterium Pseudomonas putida KT2440 has demonstrated the ability to be metabolically engineered to upgrade cyclic ketones, highlighting the inherent microbial capacity to process these chemical structures. rsc.orgrsc.org The biodegradation of alkyl-substituted gentisates by Pseudomonas species also shows that the position of the alkyl group influences the subsequent metabolic pathway, a principle that would apply to substituted cyclopentanones. nih.gov

The biodegradability of cyclic ketones can be systematically assessed using standardized tests. For example, studies on cyclohexyl- and norbornyl-derived ketones using OECD 301F and 301D tests have revealed that while some cyclic ketones can be ultimately biodegradable, they may exhibit long lag phases, suggesting that standard 28-day test windows may not be sufficient to fully evaluate their persistence. nih.gov

Table 1: General Microbial Degradation Pathways for Alkyl-Substituted Cycloalkanes

| Compound Class | Microorganism Genus | Initial Degradation Step | Key Intermediates | Reference |

| n-Alkylcyclohexanes | Alcanivorax | β-oxidation of alkyl side chain | Cyclohexanecarboxylic acid | nih.gov |

| Cyclic Ketones | Pseudomonas | Ring hydroxylation/oxidation | Hydroxy and dicarboxylic acids | rsc.orgrsc.org |

| Alkyl-substituted Gentisates | Pseudomonas | Ring cleavage | Alkyl-substituted maleylpyruvates | nih.gov |

Photodegradation Processes and Quantum Yield Determination

Photodegradation is a significant abiotic process that can contribute to the transformation of organic compounds in the environment, particularly in the atmosphere and surface waters. For ketones, photochemical reactions are well-documented. A key process for alkyl ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the molecule. researchgate.net

While a specific quantum yield for this compound is not available in the literature, studies on other cyclic ketones provide insight into their atmospheric reactivity. For example, the reaction kinetics of cyclopentanone and cyclohexanone (B45756) with hydroxyl (OH) radicals, a primary oxidant in the troposphere, have been investigated. nih.gov These reactions are crucial for determining the atmospheric lifetime of such compounds. Although one source mentioned that this compound degrades under UV light, it is important to note this information requires further verification from peer-reviewed scientific literature. nih.gov

The general mechanism of photodegradation for a compound like this compound in the presence of light would likely involve the absorption of a photon, leading to an excited state. This excited molecule can then undergo various reactions, including:

Intramolecular hydrogen abstraction (Norrish Type II): The carbonyl oxygen abstracts a hydrogen atom from the propyl chain, leading to a biradical intermediate that can then cleave or form a cyclobutanol (B46151).

Reaction with photochemically generated species: In natural waters, indirect photodegradation can occur through reactions with transient species like hydroxyl radicals, singlet oxygen, and peroxide radicals.

The efficiency of these processes is described by the quantum yield, which is the number of molecules transformed per photon absorbed. Determining the quantum yield requires specific experimental studies under controlled laboratory conditions.

Table 2: Atmospheric Reaction Rate Coefficients for Related Cyclic Ketones

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |

| Cyclopentanone | OH radical | 1.20 × 10⁻¹⁰ exp(-2115/T) | 902–1297 | nih.gov |

| Cyclohexanone | OH radical | 2.11 × 10⁻¹⁰ exp(-2268/T) | 935–1331 | nih.gov |

This data pertains to high-temperature conditions and provides an indication of reactivity.

Environmental Fate Modeling and Persistence Assessment

Environmental fate modeling integrates the physical, chemical, and biological properties of a compound to predict its distribution and persistence in the environment. For this compound, in the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are a valuable tool. researchgate.neteuropa.eunih.gov

QSAR models use the molecular structure of a chemical to predict its properties, including its potential for biodegradation and persistence. nih.gov These models are increasingly used for regulatory purposes, such as under REACH, to fill data gaps and prioritize chemicals for further testing. europa.eu A QSAR model for biodegradability would analyze structural fragments of this compound to estimate whether it is likely to be readily biodegradable or persistent.

Environmental fate models like EUSES (European Union System for the Evaluation of Substances) or EPI Suite™ (Estimation Programs Interface Suite) can be used to estimate the partitioning of this compound between air, water, soil, and sediment, as well as its potential for bioaccumulation. These models would use estimated or measured physicochemical properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Q & A

Q. What are the established synthetic routes for 2-Propylcyclopentanone, and how can experimental reproducibility be ensured?

Methodological Answer :

- Synthesis : Common methods include the intramolecular cyclization of δ-keto esters or Friedel-Crafts acylation of cyclopentane derivatives. For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst loading) and purification steps (e.g., distillation, column chromatography) in detail .

- Characterization : Validate purity and structure using NMR (<sup>1</sup>H, <sup>13</sup>C), GC-MS, and FTIR. Cross-reference spectral data with literature or computational predictions .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include all experimental details in the main text or supplementary materials .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Methodological Answer :

- Key Properties : Measure boiling point, density, and solubility in polar/nonpolar solvents. Use differential scanning calorimetry (DSC) for thermal stability analysis.

- Data Collection : Employ standardized protocols (e.g., ASTM methods) and calibrate instruments with reference compounds. Triplicate measurements minimize variability .

- Safety Protocols : Follow TCI America’s guidelines for handling ketones, including vapor respirators, protective gloves, and fume hoods .

Q. What are the best practices for identifying and mitigating hazards during laboratory handling of this compound?

Methodological Answer :

- Risk Assessment : Review safety data sheets (SDS) for flammability, toxicity, and reactivity. Conduct a hazard analysis using tools like Control Banding.

- Engineering Controls : Use closed systems or local exhaust ventilation to limit exposure. Install emergency showers and eyewash stations .

- Training : Implement OSHA-compliant training on spill management and waste disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer :

- Data Validation : Compare results across multiple studies, noting solvent effects, instrument resolution, and calibration standards. Use quantum chemical calculations (e.g., DFT) to predict NMR/IR spectra and identify outliers .

- Collaborative Analysis : Share raw data via repositories (e.g., Zenodo) for peer validation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments .

Q. What computational strategies are effective in modeling the reactivity of this compound in catalytic systems?

Methodological Answer :

- In Silico Methods : Use density functional theory (DFT) to study reaction pathways, transition states, and regioselectivity. Validate models against experimental kinetic data.

- Software Tools : Leverage Gaussian, ORCA, or VASP for simulations. Benchmark results with published catalytic studies on analogous cycloketones .

Q. How can researchers design studies to investigate the stability of this compound under varying environmental conditions (e.g., pH, UV exposure)?

Methodological Answer :

- Experimental Design : Use a factorial design to test pH (1–14), temperature (25–100°C), and UV intensity. Monitor degradation via HPLC or GC-MS.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify dominant degradation factors. Compare with EPA’s High Production Volume (HPV) chemical assessment frameworks .

Q. What methodologies address gaps in understanding the stereochemical outcomes of this compound derivatives?

Methodological Answer :

- Chiral Analysis : Employ chiral chromatography or circular dichroism (CD) to resolve enantiomers. Use X-ray crystallography to confirm absolute configurations.

- Literature Synthesis : Conduct a systematic review using databases like SciFinder or Reaxys to identify understudied derivatives. Apply PICO frameworks to define research scope .

Data Integrity & Reproducibility

Q. How should researchers document and share experimental data to ensure reproducibility in this compound studies?

Methodological Answer :

- Data Management : Use electronic lab notebooks (ELNs) to record raw data, metadata, and instrument settings. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Peer Review : Pre-register studies on platforms like Open Science Framework. Submit supporting information (e.g., NMR spectra, crystallographic files) with manuscripts .

Q. What strategies are recommended for reconciling conflicting mechanistic proposals in this compound reactions?

Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) or kinetic isotope effects (KIEs) to trace reaction pathways.

- Collaborative Replication : Partner with independent labs to reproduce key findings. Apply the “STAR Methods” framework for transparent reporting .

Research Gaps & Innovation

Q. How can researchers identify underexplored applications of this compound in asymmetric synthesis?

Methodological Answer :

- Literature Mining : Use bibliometric tools (e.g., VOSviewer) to map research trends. Prioritize gaps in enantioselective alkylation or cross-coupling reactions.

- Hypothesis Testing : Apply Design of Experiments (DoE) to optimize catalyst-substrate pairs. Validate with enantiomeric excess (ee) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.